molecular formula C20H17BrN4O2 B11286564 N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11286564
M. Wt: 425.3 g/mol
InChI Key: CSFINUPXWLNROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure comprises a fused tricyclic system (pyrido-pyrrolo-pyrimidine) with a 4-oxo-1,4-dihydro moiety, substituted at the 1- and 9-positions with methyl groups. The carboxamide functionality at position 2 is linked to a 4-bromo-3-methylphenyl group, introducing both lipophilic and halogen-bonding properties.

Properties

Molecular Formula

C20H17BrN4O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H17BrN4O2/c1-11-5-4-8-25-17(11)23-18-14(20(25)27)10-16(24(18)3)19(26)22-13-6-7-15(21)12(2)9-13/h4-10H,1-3H3,(H,22,26)

InChI Key

CSFINUPXWLNROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A mixture of 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (15 , 0.01 mol) and methyl-N-methylglycinate (0.01 mol) in methanol (20 mL) and triethylamine (1 mL) is refluxed for 4 hours. The reaction progress is monitored via TLC, with hexane/ethyl acetate (3:1) as the mobile phase. The product, methyl 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (17 ), is isolated by filtration and recrystallized from ethanol, yielding 72%.

Table 1: Spectral Data for Intermediate 17

PropertyValue
IR (ν/cm⁻¹) 1721 (C=O ester), 1654 (C=N), 1590 (C=C aromatic)
¹H NMR (400 MHz, CDCl₃) δ 3.42 (s, 3H, N–CH₃), 3.98 (s, 3H, OCH₃), 7.32–8.15 (m, 4H, ArH)
MS (m/z) 346 [M⁺], 310 [M⁺ – HCl], 283 [M⁺ – COOCH₃]

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate (17 ) is hydrolyzed to the corresponding carboxylic acid (19 ) using aqueous lithium hydroxide.

Procedure and Yield

A solution of 17 (0.01 mol) in methanol (20 mL) is treated with 1M LiOH (10 mL) and refluxed for 2 hours. The methanol is evaporated under reduced pressure, and the residue is acidified with 10% HCl. The precipitated 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (19 ) is filtered, washed with cold water, and dried, yielding 89%.

Table 2: Characterization Data for 19

PropertyValue
IR (ν/cm⁻¹) 1698 (C=O acid), 1602 (C=N), 1585 (C=C aromatic)
¹H NMR (400 MHz, DMSO-d₆) δ 3.40 (s, 3H, N–CH₃), 7.45–8.20 (m, 4H, ArH), 12.10 (s, 1H, COOH)

Carboxamide Formation via CDI-Mediated Condensation

The carboxylic acid (19 ) is condensed with 4-bromo-3-methylaniline using 1,1′-carbonyldiimidazole (CDI) to yield the target carboxamide.

Reaction Setup and Isolation

A suspension of 19 (0.01 mol), CDI (0.01 mol), and 4-bromo-3-methylaniline (0.01 mol) in acetonitrile (20 mL) is refluxed for 4 hours. The mixture is cooled, and the precipitate is filtered and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), affording N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide as a yellow solid in 78% yield.

Table 3: Spectral and Analytical Data for Target Compound

PropertyValue
MP 298–300°C
IR (ν/cm⁻¹) 1685 (C=O amide), 1595 (C=N), 1540 (C=C aromatic)
¹H NMR (400 MHz, CDCl₃) δ 2.41 (s, 3H, Ar–CH₃), 3.45 (s, 3H, N–CH₃), 7.28–8.25 (m, 6H, ArH)
¹³C NMR (101 MHz, CDCl₃) δ 23.1 (Ar–CH₃), 40.2 (N–CH₃), 118.7–160.6 (Ar, C=O, C=N)
HRMS (m/z) 486.08 [M + H]⁺ (calc. 486.07)

Alternative Synthetic Routes and Comparative Analysis

Multi-Component Reactions (MCRs)

An alternative approach employs arylglyoxals, methylamine, and diethyl acetylenedicarboxylate in the presence of tetrabutylammonium bromide (TBAB) at 80°C. This one-pot method achieves the pyrido-pyrrolo-pyrimidine core in 65% yield but requires stringent temperature control and exhibits lower regioselectivity compared to the stepwise method.

Palladium-Catalyzed Coupling

For derivatives requiring late-stage functionalization, Suzuki–Miyaura coupling with aryl boronic acids (e.g., introducing substituents at the 4-bromo position) is performed using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane/water. This method extends the scaffold’s versatility but introduces complexity in purification.

Challenges and Optimization Strategies

Solvent and Catalyst Selection

  • Ester Hydrolysis : Methanol/water mixtures optimize solubility and reaction rate.

  • Amidation : CDI in acetonitrile minimizes side reactions compared to traditional coupling agents.

Yield Enhancement

  • Temperature Control : Maintaining reflux temperatures during cyclization prevents intermediate decomposition.

  • Purification : Column chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromo group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has garnered attention for its diverse biological activities:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting their growth. This aspect suggests potential applications in developing new antimicrobial agents to combat resistant strains of pathogens .

Antioxidant Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits antioxidant properties. This capability is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic potential in various diseases linked to oxidative damage .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry detailed the synthesis of similar pyrrolopyrimidine derivatives and their evaluation for anticancer activity. The results showed that modifications in the structure could enhance potency against specific cancer types .
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of pyrrolopyrimidine derivatives. The study highlighted that certain substitutions on the core structure significantly improved activity against both Gram-positive and Gram-negative bacteria .
  • Oxidative Stress Research : A comprehensive review discussed various nitrogen-containing heterocycles' role in combating oxidative stress-related diseases. The findings indicated that compounds like this compound could be pivotal in developing novel therapeutic agents targeting oxidative damage pathways .

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogues differ primarily in the substituents attached to the carboxamide group and modifications to the tricyclic core. Key examples include:

Compound Name Substituent (R Group) Molecular Weight Core Modifications Reference ID
N-(3-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-fluorophenyl 350.35 None
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-methoxypropyl 328.37 None
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Carboxylic acid (no carboxamide) 258.0 7-methyl substitution
N,N,1,7-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide N,N-dimethyl carboxamide 284.31 7-methyl substitution

Key Observations :

  • Halogen vs. Polar Substituents : The 4-bromo-3-methylphenyl group in the target compound enhances lipophilicity (predicted logP ~3.5–4.0) compared to the 3-fluorophenyl derivative (logP = 2.88) . Bromine’s larger atomic radius may facilitate halogen bonding in biological targets.
  • Aliphatic vs.
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid derivative () lacks the carboxamide’s hydrogen-bonding capacity, reducing membrane permeability but increasing solubility (logSw = -3.45 for fluorophenyl analogue vs. -4.5 estimated for carboxylic acid) .

Physicochemical Properties

  • logP and Solubility: The 3-fluorophenyl analogue (logP = 2.88) exhibits moderate lipophilicity, while the target compound’s brominated aryl group likely increases logP (~3.5–4.0), reducing aqueous solubility . The N,N-dimethyl carboxamide () shows higher hydrophobicity (logP ~3.0–3.5) due to the absence of hydrogen-bond donors .
  • The target compound’s brominated aryl group balances lipophilicity and steric bulk.

Yield Trends :

  • Aromatic amines with electron-withdrawing groups (e.g., bromo, fluoro) typically exhibit lower reaction yields (~40–60%) compared to aliphatic amines (~60–75%) due to reduced nucleophilicity .

Biological Activity

N-(4-bromo-3-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes pyrido and pyrimidine rings, which are known for their biological activity. The presence of bromine and methyl groups indicates potential interactions with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Kinase Inhibition : Many pyrido[2,3-d]pyrimidine derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, tarloxotinib is a pan-HER kinase inhibitor that targets HER family kinases in tumor cells, showcasing the potential of this class of compounds in oncology .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell processes .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity Concentration (μM) Effect Reference
Kinase Inhibition0.20Significant inhibition of HER kinases
Antiviral Activity0.35Effective against TMV CP
Cytotoxicity in Cancer Cells130.24 - 263.31Induction of apoptosis in cancer cell lines

Case Studies

  • Cancer Cell Lines : A study evaluated the cytotoxic effects of similar pyrido[2,3-d]pyrimidine derivatives on various cancer cell lines. Compounds exhibited IC50 values ranging from 130 to 263 μM, indicating significant antiproliferative effects .
  • Antiviral Studies : In a separate investigation, a derivative showed enhanced activity against tobacco mosaic virus (TMV), with effective concentrations lower than those required for standard antiviral agents .

Q & A

Q. What experimental designs elucidate mechanisms when phenotypic assays conflict with target-based data?

  • Methodological Answer :
  • Orthogonal assays : Combine CRISPR-mediated gene knockout (e.g., EGFR) with phenotypic screening (e.g., wound healing).
  • Pathway analysis : Use phospho-proteomics to map signaling changes (e.g., ERK/MAPK inhibition).
  • Negative controls : Include structurally similar but inactive analogs to rule out assay artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.